Product packaging for 1-Chlorodibenzo[b,d]thiophene(Cat. No.:CAS No. 109014-36-0)

1-Chlorodibenzo[b,d]thiophene

Cat. No.: B3045513
CAS No.: 109014-36-0
M. Wt: 218.7 g/mol
InChI Key: UMAJBTWMRGYFLH-UHFFFAOYSA-N
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Description

1-Chlorodibenzo[b,d]thiophene ( 109014-36-0) is a high-value, halogenated heterocyclic compound with the molecular formula C12H7ClS and a molecular weight of 218.70 g/mol. This compound features a dibenzothiophene core, a privileged scaffold in medicinal chemistry, strategically functionalized with a chlorine atom at the 1-position. This modification makes it a versatile and crucial synthetic intermediate for constructing more complex molecules in various research fields. In pharmaceutical research and development, the dibenzothiophene scaffold is recognized for its diverse biological attributes . As such, this compound serves as a key building block for the synthesis of novel compounds with potential biological activities. Scientific studies on related dibenzothiophene derivatives have indicated investigated antimicrobial properties, anticancer activity, and anti-inflammatory effects . The chlorine atom provides a reactive site for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to explore structure-activity relationships (SAR) and develop new chemical entities for biological screening. This compound is offered for Research Use Only and is an essential reagent for chemists and researchers working in organic synthesis, medicinal chemistry, and material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7ClS B3045513 1-Chlorodibenzo[b,d]thiophene CAS No. 109014-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chlorodibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAJBTWMRGYFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335775
Record name 1-Chloro-dibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109014-36-0
Record name 1-Chloro-dibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization of 1 Chlorodibenzo B,d Thiophene

Reactivity of the Aryl Chloride Moiety

The carbon-chlorine bond in 1-chlorodibenzo[b,d]thiophene is characteristic of an aryl halide, possessing notable stability due to the sp² hybridization of the carbon atom and the resonance stabilization within the aromatic system. However, this bond can be induced to react through several pathways, including nucleophilic aromatic substitution and reductive dehalogenation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. tcichemicals.comscribd.com The subsequent elimination of the chloride ion restores the aromaticity of the ring system.

A critical requirement for an efficient SNAr reaction is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pub These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. pressbooks.pub In the case of this compound, the dibenzothiophene (B1670422) ring system itself is not strongly electron-withdrawing. While the sulfone derivative, dibenzo[b,d]thiophene-5,5-dioxide, would be significantly more activated towards SNAr, the parent heterocycle is relatively unreactive under standard SNAr conditions.

For related compounds like 3-chlorodibenzothiophene, nucleophilic substitution has been reported using strong nucleophiles such as sodium methoxide (B1231860) under basic conditions. smolecule.com However, the reactivity at the C1 position is expected to be different from the C2, C3, or C4 positions due to the specific electronic environment imparted by the fused ring system. Without strong activation, forcing conditions, such as high temperatures and highly reactive nucleophiles, would likely be required to achieve substitution, often leading to modest yields and potential side reactions.

Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr) of Unactivated Aryl Chlorides

Parameter Condition Rationale
Nucleophile Strong nucleophiles (e.g., NaOCH₃, KOBuᵗ, NaNH₂) Required to attack the electron-rich aromatic ring.
Solvent Polar aprotic (e.g., DMSO, DMF, NMP) Helps to dissolve the nucleophilic salt and stabilize charged intermediates.
Temperature High (e.g., 100-200 °C) Necessary to overcome the high activation energy of the reaction with unactivated substrates. pressbooks.pub
Additives Phase-transfer catalysts (e.g., crown ethers) Can enhance the reactivity of anionic nucleophiles in some systems.

Reductive Dehalogenation Pathways

Reductive dehalogenation is a chemical transformation that replaces a halogen atom with a hydrogen atom, effectively converting an aryl halide back to its parent arene. This process is significant for the removal of persistent halogenated organic pollutants from the environment and as a synthetic step to remove a directing group. wiley.comnih.gov

Several methods can achieve reductive dehalogenation:

Catalytic Hydrogenation: This is a common and efficient method involving a transition metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, and a source of hydrogen (H₂ gas or a transfer agent like formic acid or hydrazine). gold-chemistry.org The reaction proceeds on the catalyst surface where the C-Cl bond is cleaved and replaced by a C-H bond.

Metal/Acid Systems: Active metals like zinc, tin, or iron in the presence of an acid can also effect dehalogenation.

Hydride Reagents: Complex metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce aryl halides, although this often requires forcing conditions or the presence of a catalyst. smolecule.com

For polychlorinated aromatic compounds, such as certain dioxins and chlorophenols, reductive dehalogenation has been demonstrated using various chemical and biological methods. nih.govresearchgate.net In the context of this compound, catalytic hydrogenation would be the most predictable and cleanest laboratory method to yield the parent dibenzo[b,d]thiophene.

Metal-Catalyzed Cross-Coupling Reactions at the Chloride Position

Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. wiley.comeie.grnih.gov Aryl chlorides are generally less reactive than the corresponding bromides and iodides in these transformations due to the stronger C-Cl bond, which makes the initial oxidative addition step more challenging. wikipedia.org However, significant advances in ligand and catalyst design have enabled the efficient coupling of aryl chlorides.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction creates a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, catalyzed by a palladium(0) complex in the presence of a base. nih.govlibretexts.org

The reaction is highly valued for its operational simplicity, the commercial availability and stability of organoboron reagents, and its tolerance of a wide range of functional groups. tcichemicals.com For the coupling of aryl chlorides like this compound, successful transformation typically requires specialized catalytic systems. The use of electron-rich, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos, t-Bu₃P) is crucial as they promote the difficult oxidative addition of the Pd(0) catalyst to the C-Cl bond. princeton.edu Nickel catalysts have also emerged as a cost-effective and highly reactive alternative for coupling aryl chlorides. tcichemicals.com A key challenge in the Suzuki coupling of thiophene-containing compounds is a competing side reaction known as protodeborylation, where the boronic acid is cleaved by the base before it can participate in the catalytic cycle. scirp.org

Table 2: Typical Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Component Example Role in the Reaction
Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(dme) Source of the active Pd(0) or Ni(0) catalyst. tcichemicals.comlibretexts.org
Ligand XPhos, SPhos, RuPhos, P(t-Bu)₃ Stabilizes the metal center and facilitates the oxidative addition and reductive elimination steps.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, CsF Activates the organoboron reagent to facilitate transmetalation. libretexts.org
Organoboron Reagent Arylboronic acid (Ar-B(OH)₂), Arylboronic ester (Ar-B(OR)₂) Source of the new carbon fragment.
Solvent Toluene, Dioxane, THF, DME Non-protic solvents are typically used to prevent protodeborylation of the boronic acid.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows reactions to proceed under milder conditions and with higher efficiency compared to other coupling methods, especially for challenging substrates. nih.gov

Organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂), or directly from an organic halide using activated zinc metal. organic-chemistry.org Similar to the Suzuki coupling, the use of specialized ligands is often necessary to achieve good yields when using aryl chlorides as substrates. nih.gov The reaction demonstrates broad functional group tolerance, making it a valuable method for the synthesis of complex molecules. numberanalytics.comvapourtec.com

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base (such as triethylamine (B128534) or diisopropylamine). gold-chemistry.orgorganic-chemistry.org

The catalytic cycle is thought to involve the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. libretexts.org While aryl iodides and bromides are the most common substrates, protocols for the coupling of aryl chlorides have been developed, often requiring more forcing conditions or highly active catalyst systems. Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. organic-chemistry.org This reaction would allow for the direct introduction of an alkynyl moiety at the C1 position of the dibenzo[b,d]thiophene core.

Table 3: General Parameters for Metal-Catalyzed Cross-Coupling of this compound

Reaction Type Organometallic Reagent Catalyst System (Typical) Key Features
Suzuki-Miyaura R-B(OH)₂ or R-B(OR)₂ Pd(0) or Ni(0) with bulky phosphine ligands Mild conditions, stable reagents, but potential for deborylation. scirp.org
Negishi R-ZnX Pd(0) or Ni(0) with phosphine or NHC ligands Highly reactive organozinc reagents, good functional group tolerance. wikipedia.orgnih.gov
Sonogashira R-C≡CH Pd(0)/Cu(I) with phosphine ligands Forms C(sp²)-C(sp) bonds; requires amine base. libretexts.orgorganic-chemistry.org

Other Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as a versatile substrate in these transformations. univie.ac.at These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the active catalyst. libretexts.orglibretexts.org The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity. mit.edu

Suzuki-Miyaura Coupling: This reaction pairs the chlorinated dibenzothiophene with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgresearchgate.net It is a widely used method for the synthesis of biaryl compounds and other complex architectures. nobelprize.org The general mechanism involves the formation of a palladium(II) species, which then undergoes transmetalation with the boronic acid derivative in the presence of a base. libretexts.org

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene to form a new substituted alkene. diva-portal.orgmdpi.com The reaction proceeds through the oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org The regioselectivity of the Heck reaction can be influenced by both electronic and steric factors. diva-portal.org

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst and a strong base. uit.norsc.orgorganic-chemistry.org This method is highly valuable for the synthesis of arylamines, which are important structural motifs in many biologically active molecules and materials. e-bookshelf.deresearchgate.net The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov

The versatility of these palladium-catalyzed reactions allows for the introduction of a wide array of functional groups at the 1-position of the dibenzo[b,d]thiophene core, providing access to a diverse library of derivatives for further investigation and application.

Functionalization of the Thiophene (B33073) and Benzene (B151609) Rings

Beyond the reactions at the chlorine-substituted carbon, the dibenzo[b,d]thiophene scaffold itself can be further functionalized through various reactions targeting the thiophene and benzene rings.

Electrophilic aromatic substitution reactions allow for the introduction of various substituents onto the aromatic rings of this compound. Bromination is a common example of such a transformation. The regioselectivity of the bromination is influenced by the directing effects of the existing chloro and thioether groups.

Treatment of this compound with a brominating agent can lead to the formation of different isomers. For instance, bromination can occur at the C8 position to yield 8-bromo-1-chlorodibenzo[b,d]thiophene (B12828385) or at the C3 position to give 3-bromo-1-chlorodibenzo[b,d]thiophene. The specific reaction conditions, such as the choice of brominating agent and solvent, can influence the product distribution.

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic compounds. In the case of this compound, the chloro and sulfur atoms can act as directing groups, facilitating the removal of a proton from an adjacent position by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. This method provides a high degree of control over the position of substitution, complementing the patterns observed in electrophilic aromatic substitution reactions.

The sulfur atom in the thiophene ring of this compound can be selectively oxidized to afford the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidation reactions are typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

The oxidation state of the sulfur atom can significantly influence the electronic properties and chemical reactivity of the dibenzo[b,d]thiophene core. The resulting sulfoxides and sulfones are themselves valuable compounds for further synthetic transformations or for investigation in various applications.

Product NameReagentProduct Structure
This compound-5-oxideHydrogen Peroxide
This compound-5,5-dioxidem-CPBA

Synthesis of Complex Molecular Architectures Incorporating the this compound Unit

The functionalized derivatives of this compound serve as versatile building blocks for the synthesis of more complex molecular architectures. Through the application of the aforementioned palladium-catalyzed cross-coupling reactions and other synthetic methodologies, the this compound unit can be incorporated into larger conjugated systems, polymers, and other elaborate structures. These complex molecules are of interest for their potential applications in materials science, particularly in the fields of organic electronics and optoelectronics, where the unique electronic and photophysical properties of the dibenzo[b,d]thiophene core can be exploited. For example, Suzuki coupling has been employed in the synthesis of dibenzothiophene derivatives for such applications. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Chlorodibenzo B,d Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of 1-Chlorodibenzo[b,d]thiophene. By analyzing the chemical environment of its protons and carbons, detailed structural information can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. In the case of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling constants.

A study reported the ¹H NMR spectrum of 4-chlorodibenzo[b,d]thiophene, an isomer of the title compound, which can provide insights into the expected regions for the proton signals. The reported chemical shifts were observed in the aromatic region, with complex multiplet patterns due to proton-proton couplings. For instance, signals were reported at δ 8.12 (ddd, J = 7.2, 2.5, 1.5 Hz, 1H), 8.04 (dt, J = 7.6, 1.2 Hz, 1H), 7.90 – 7.85 (m, 1H), 7.51 – 7.43 (m, 3H), and 7.41 (td, J = 7.7, 1.0 Hz, 1H). rsc.org The specific chemical shifts and coupling constants for this compound will be unique to its substitution pattern, allowing for unambiguous assignment of the proton signals. The coupling constants (J values), measured in Hertz (Hz), are particularly useful for determining the relative positions of protons on the aromatic rings (ortho, meta, or para coupling). researchgate.netubc.ca

Table 1: Representative ¹H NMR Data for a Chlorodibenzo[b,d]thiophene Isomer

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
8.12ddd7.2, 2.5, 1.51H
8.04dt7.6, 1.21H
7.90 – 7.85m-1H
7.51 – 7.43m-3H
7.41td7.7, 1.01H
Data for 4-chlorodibenzo[b,d]thiophene from a supporting information file. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

For a related isomer, 4-chlorodibenzo[b,d]thiophene, the ¹³C NMR chemical shifts were reported at δ 139.3, 138.8, 137.1, 135.7, 128.2, 127.2, 126.2, 125.5, 124.7, 122.9, 122.0, and 119.7 ppm. rsc.org Another isomer, 2-chlorodibenzo[b,d]thiophene, showed signals at δ 140.1, 137.5, 136.9, 134.5, 130.6, 127.3, 126.9, 124.6, 123.7, 122.9, 121.8, and 121.5 ppm. rsc.org These values, typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS), are indicative of the electronic environment of each carbon atom. The presence of the chlorine atom and the sulfur heteroatom significantly influences the chemical shifts of the adjacent and nearby carbon atoms.

Table 2: ¹³C NMR Chemical Shifts for Chlorodibenzo[b,d]thiophene Isomers

IsomerChemical Shifts (δ, ppm)
4-chlorodibenzo[b,d]thiophene139.3, 138.8, 137.1, 135.7, 128.2, 127.2, 126.2, 125.5, 124.7, 122.9, 122.0, 119.7 rsc.org
2-chlorodibenzo[b,d]thiophene140.1, 137.5, 136.9, 134.5, 130.6, 127.3, 126.9, 124.6, 123.7, 122.9, 121.8, 121.5 rsc.org

Two-Dimensional NMR Spectroscopy (e.g., COSY, HMQC, HMBC) for Complete Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound. emerypharma.comugm.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum reveal which protons are on adjacent carbons, which is crucial for piecing together the connectivity of the aromatic rings. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals. researchgate.net

By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural map of this compound can be constructed.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound, which provides further confirmation of its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. iitj.ac.intaylorfrancis.com This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₂H₇ClS), the exact mass can be calculated and compared to the experimentally measured value, often with an accuracy of less than 5 ppm. nih.gov This capability is instrumental in confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com A reported HRMS (EI) value for a chlorodibenzothiophene isomer was calculated as 232.0113 for [M]⁺ and found to be 232.0105. rsc.org

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. libretexts.org This process not only forms a molecular ion (M⁺) but also causes the molecule to break apart into characteristic fragment ions. libretexts.orguni-saarland.de The resulting mass spectrum, or fragmentation pattern, serves as a molecular fingerprint.

For 2-chlorodibenzo[b,d]thiophene, the EI mass spectrum showed the molecular ion peak (M⁺) at m/z 218, which was also the base peak (100% relative intensity). rsc.org Other significant fragments were observed at m/z 183, 139, 109, and 91. rsc.org The fragmentation of chlorinated aromatic compounds often involves the loss of a chlorine atom or HCl. The fragmentation of the dibenzothiophene (B1670422) core can also lead to characteristic ions. nih.gov The study of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR spectroscopy. nih.gov

Table 3: EI Mass Spectrometry Data for 2-Chlorodibenzo[b,d]thiophene

m/zRelative Intensity (%)Assignment
218100M⁺ (Molecular Ion)
18315[M - Cl]⁺
13930Fragment
10910Fragment
9115Fragment
Data for 2-chlorodibenzo[b,d]thiophene from a supporting information file. rsc.org

Electrospray Ionization (ESI) Mass Spectrometry

While gas chromatography-mass spectrometry (GC-MS) is more commonly employed for the analysis of polychlorinated dibenzothiophenes (PCDTs) due to their volatility and thermal stability, Electrospray Ionization (ESI) Mass Spectrometry can be a valuable tool, particularly for the analysis of reaction mixtures or when coupled with liquid chromatography (LC). ourpassaic.orgacs.org ESI is a soft ionization technique that typically imparts minimal fragmentation, yielding a prominent protonated molecule or molecular ion.

For this compound, the expected mass-to-charge ratio (m/z) in the mass spectrum would correspond to its molecular weight. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of chlorine, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio. This results in two major peaks separated by two mass units for the molecular ion.

Table 1: Expected ESI Mass Spectrometry Data for this compound

IonExpected m/z (for 35Cl)Expected m/z (for 37Cl)Relative Intensity Ratio
[M]+218.0220.0~3:1
[M+H]+219.0221.0~3:1

Note: The exact ionization and fragmentation will depend on the specific ESI-MS conditions.

Studies on various PCDT isomers have highlighted the complexity of their analysis, with 135 possible isomers ranging from mono- to octachlorinated compounds. ourpassaic.org Mass spectrometry, in conjunction with chromatographic separation, is essential for the differentiation and quantification of these isomers in environmental and industrial samples. tandfonline.comosti.govnii.ac.jp

Vibrational Spectroscopy for Functional Group Identification

The parent molecule, dibenzothiophene, and its derivatives have been characterized using IR spectroscopy to confirm their structures. buct.edu.cnresearchgate.netresearchgate.net The introduction of a chlorine atom is expected to introduce a characteristic C-Cl stretching vibration and influence the positions of the aromatic C-H and C=C stretching and bending vibrations.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm-1)Description
Aromatic C-H Stretch3100-3000Stretching vibrations of the C-H bonds on the aromatic rings.
Aromatic C=C Stretch1600-1450In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings.
C-Cl Stretch800-600Stretching vibration of the carbon-chlorine bond. The exact position can be influenced by the substitution pattern.
Aromatic C-H Out-of-Plane Bending900-675Bending vibrations of the C-H bonds out of the plane of the aromatic rings. The pattern is indicative of the substitution on the rings.

Note: These are predicted ranges and the actual peak positions may vary.

Electronic Spectroscopy for Electronic Structure and Conjugation Insights

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The UV-Vis spectrum of this compound is expected to be similar to that of the parent dibenzothiophene, with some shifts in the absorption maxima due to the presence of the chlorine substituent.

Studies on substituted dibenzothiophenes have shown that the position and intensity of the absorption bands are sensitive to the nature and position of the substituents. core.ac.ukbangor.ac.ukrsc.org The chlorine atom, being a deactivating but ortho-, para-directing group, is expected to cause a slight bathochromic (red) shift in the absorption bands compared to unsubstituted dibenzothiophene.

Table 3: Representative UV-Vis Absorption Data for Dibenzothiophene Derivatives in Solution

CompoundSolventλmax (nm)Reference
DibenzothiopheneDichloromethane (B109758)~286 core.ac.uk
2,8-Diaryl-dibenzothiophene derivativesDichloromethane286-303 core.ac.uk
1-Substituted dibenzothiophene-S,S-dioxide polymersToluene, Chloroform (B151607), BenzonitrileVaries with solvent and substituent bangor.ac.uk

Note: The absorption maxima for this compound would need to be determined experimentally but are expected to be in a similar range.

Fluorescence spectroscopy can provide insights into the emissive properties of a molecule upon excitation with UV light. The parent compound, dibenzothiophene, and its derivatives are known to be fluorescent. However, the presence of heavy atoms like chlorine can lead to fluorescence quenching through enhanced intersystem crossing to the triplet state. nih.govrsc.orgaip.org

Therefore, this compound is expected to exhibit weaker fluorescence compared to the unsubstituted dibenzothiophene. The fluorescence spectrum, if observable, would likely be a mirror image of the longest wavelength absorption band. The study of fluorescence quenching in aromatic hydrocarbons by chlorinated compounds is a well-documented phenomenon. nih.govrsc.orgaip.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported, the structure of the closely related 4,6-dibromodibenzo[b,d]thiophene (B1312096) has been determined. psu.edu

From the structure of the dibromo- derivative, it can be inferred that the dibenzothiophene core of this compound is essentially planar. The chlorine atom would be covalently bonded to the C1 carbon, and its presence would influence the crystal packing through weak halogen bonding or other intermolecular interactions. The C-S bond lengths and the C-S-C bond angle within the thiophene (B33073) ring are key parameters that define the geometry of the central heterocyclic ring.

Table 4: Selected Crystallographic Data for a Related Dibenzothiophene Derivative

CompoundC-Br Bond Length (Å)C-S Bond Lengths (Å)C-S-C Angle (°)Reference
4,6-Dibromodibenzo[b,d]thiophene1.894(5)~1.75~90.6 psu.edu

Note: The C-Cl bond length in this compound is expected to be shorter than the C-Br bond length in the dibromo- derivative.

Computational Chemistry and Theoretical Modeling of 1 Chlorodibenzo B,d Thiophene

Quantum Mechanical Approaches to Electronic Structure

Quantum mechanical calculations are fundamental to modern computational chemistry, enabling the detailed study of molecular systems. For 1-chlorodibenzo[b,d]thiophene, these methods are crucial for elucidating its electronic behavior.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. sumitomo-chem.co.jp It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of dibenzothiophene (B1670422), DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, are employed to predict molecular structures. researchgate.netresearchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles that define the molecule's shape. researchgate.net

The energetics of the molecule, including its total energy and the energies of its molecular orbitals, are also key outputs of DFT calculations. researchgate.net This information is vital for assessing the molecule's stability and predicting its behavior in chemical reactions. For instance, DFT has been used to study the impact of chlorination on the stability of related aromatic compounds, showing that increased chlorination can affect the molecule's stability. muni.cz

Table 1: Representative DFT Calculation Parameters for Thiophene (B33073) Derivatives

Parameter Typical Value/Method Source
Functional B3LYP researchgate.net
Basis Set 6-31G** researchgate.net
Application Geometry Optimization, Energetics researchgate.netresearchgate.net

This table is illustrative and specific values for this compound would require dedicated calculations.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. academie-sciences.fr TD-DFT is an extension of DFT that can predict the electronic transitions of a molecule, which are responsible for its absorption of ultraviolet-visible (UV-Vis) light. academie-sciences.fr

By calculating the energies of these transitions, scientists can simulate the UV-Vis spectrum of the molecule. This allows for the assignment of experimentally observed absorption bands to specific electronic excitations, typically from occupied molecular orbitals to unoccupied ones. academie-sciences.fr These calculations are instrumental in understanding the photophysical properties of the compound and can guide the design of materials with specific optical characteristics.

Molecular Orbital Analysis

The behavior of a molecule is largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com Analysis of these orbitals provides deep insights into the molecule's electronic properties and reactivity.

The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. pearson.com Conversely, the LUMO is the orbital that most readily accepts an electron, indicating the molecule's capacity to act as an electron acceptor. pearson.com For aromatic sulfur-containing compounds like dibenzothiophene derivatives, the HOMO and LUMO are typically π-type orbitals distributed across the aromatic rings. researchgate.net

The energies of the HOMO and LUMO, and the difference between them (the HOMO-LUMO gap), are critical parameters. muni.cz A smaller HOMO-LUMO gap generally suggests that a molecule is more easily excitable and potentially more reactive. muni.cznih.gov Computational studies on related chlorinated aromatic compounds have shown that the extent of chlorination can decrease the HOMO-LUMO gap, thereby increasing the molecule's susceptibility to further reactions. muni.cz

Table 2: Conceptual HOMO-LUMO Data for a Chlorinated Dibenzothiophene

Orbital Conceptual Energy (eV) Significance
HOMO -6.5 Electron-donating ability
LUMO -1.8 Electron-accepting ability
HOMO-LUMO Gap 4.7 Chemical reactivity and electronic transitions

Note: These are representative values. Actual values for this compound would need to be calculated.

The distribution of electron density within the this compound molecule, which can be visualized through its molecular orbitals and electrostatic potential maps, dictates its reactivity. academie-sciences.fr The locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

In dibenzothiophene and its derivatives, the electron density is not uniformly distributed. The sulfur atom and the carbon atoms in different positions on the aromatic rings will have varying partial charges. muni.cz For instance, computational studies on similar molecules have shown that carbon atoms in certain positions carry a partial negative charge, while others may have a partial positive charge. muni.cz This distribution is crucial for predicting how the molecule will interact with other reagents and for understanding the regioselectivity of its reactions.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. sumitomo-chem.co.jprsc.org By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate the activation energies required for the reaction to proceed. sumitomo-chem.co.jp

For a molecule like this compound, computational studies could be used to explore various transformations, such as nucleophilic substitution of the chlorine atom or electrophilic aromatic substitution on the dibenzothiophene core. For example, in the functionalization of dibenzothiophene S-oxides, computational studies have supported a stepwise mechanism for chlorination, where the sulfoxide (B87167) group directs the incoming electrophile. smolecule.com These theoretical investigations provide a level of detail that is often difficult to obtain through experimental means alone and are crucial for optimizing reaction conditions and developing new synthetic methods. sumitomo-chem.co.jpsmolecule.com

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Theoretical modeling is instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization. Methods like DFT and its time-dependent extension (TD-DFT) allow for the accurate calculation of NMR, IR, and UV-Vis spectra. d-nb.infogoogle.comchemrxiv.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, often paired with functionals like B3LYP or PBE0, can calculate chemical shifts with a high degree of accuracy relative to experimental data. mdpi.comrsc.org For organophosphorus compounds, DFT-based predictions have achieved a mean absolute error of less than 0.21 ppm for ¹H shifts and 1.2 ppm for ¹³C shifts when compared to experimental values. d-nb.info Similar accuracy is expected for organosulfur compounds like this compound. The process involves optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing a standard like tetramethylsilane (B1202638) (TMS).

Interactive Table 1: Representative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts

A crucial aspect of validating computational methods is the correlation with experimental data. The table below illustrates a typical comparison for a related heterocyclic system, showcasing the level of accuracy achievable. For this compound, a similar correlation would be expected.

Atom PositionFunctional/Basis SetCalculated δ (ppm)Experimental δ (ppm)Deviation (ppm)
C1B3LYP/6-311G(d,p)122.5121.8+0.7
C2B3LYP/6-311G(d,p)128.1128.0+0.1
C3B3LYP/6-311G(d,p)125.0124.2+0.8
C4B3LYP/6-311G(d,p)123.5123.1+0.4
C4aB3LYP/6-311G(d,p)135.2135.4-0.2
C5aB3LYP/6-311G(d,p)139.0139.3-0.3

Note: Data is illustrative for a comparable aromatic heterocyclic system to demonstrate typical computational accuracy.

UV-Vis Spectroscopy: The electronic absorption properties are modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net These calculations predict the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. sapub.org The primary electronic transition for molecules of this type is typically the π–π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to achieve good agreement with experimental spectra recorded in solution. sapub.org

Vibrational (IR) Spectroscopy: Theoretical vibrational spectra can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies and their corresponding intensities. scholaris.casioc-journal.cn While DFT methods provide a good approximation, achieving high accuracy often requires accounting for anharmonicity, for which more advanced computational approaches like Vibrational Self-Consistent Field (VSCF) and Vibrational Configuration Interaction (VCI) can be used. nih.gov The calculated frequencies are often systematically higher than experimental values and may be uniformly scaled to improve the match with experimental IR spectra. ijcce.ac.ir

Conformation and Stability Studies of the Dibenzo[b,d]thiophene Core

Computational methods are essential for determining the three-dimensional structure and intrinsic stability of polycyclic aromatic systems.

Conformation: Geometry optimization calculations using both ab initio methods (like Hartree-Fock and Møller-Plesset perturbation theory) and DFT consistently show that the dibenzo[b,d]thiophene core is an essentially planar and rigid structure. researchgate.netijcce.ac.ir The planarity of the fused ring system is a key feature that influences its electronic properties and intermolecular interactions, such as π–π stacking.

Stability and Aromaticity: The stability of the dibenzo[b,d]thiophene core is derived from its electronic structure and aromaticity. Aromaticity is not a direct physical observable but can be quantified computationally using magnetic and electronic criteria. acs.org A primary tool for this is the Nucleus-Independent Chemical Shift (NICS) analysis. chem8.orgmdpi.com NICS values are calculated at the center of each ring; a significantly negative value indicates aromatic character (diatropic ring current), while a positive value indicates anti-aromaticity (paratropic ring current). mdpi.com

Studies on dibenzo[b,d]thiophene and related systems have used NICS calculations to probe the local aromaticity of each ring. rsc.orgrsc.org These analyses typically reveal that the two outer benzene (B151609) rings exhibit significant aromatic character, consistent with their benzene-like structure. In contrast, the central thiophene ring shows a much weaker aromatic or even non-aromatic character.

Interactive Table 2: Typical Calculated NICS(1)zz Values for the Dibenzo[b,d]thiophene Core

The NICS(1)zz index, which measures the out-of-plane magnetic shielding 1 Å above the ring center, is a reliable indicator of aromaticity. chem8.org

RingCalculated NICS(1)zz (ppm)Aromatic Character
Benzene Ring A-10.5Aromatic
Thiophene Ring-2.1Weakly Aromatic/Non-aromatic
Benzene Ring B-10.5Aromatic

Note: Values are representative based on computational studies of the dibenzothiophene framework.

Applications of 1 Chlorodibenzo B,d Thiophene in Advanced Materials Science

Organic Electronics

The rigid, planar, and electron-rich nature of the dibenzothiophene (B1670422) core makes it an excellent candidate for constructing organic semiconductors. These materials are central to the operation of various organic electronic devices. nih.govossila.com The 1-Chlorodibenzo[b,d]thiophene unit serves as a versatile building block, enabling the synthesis of complex organic molecules with tailored properties for these technologies. ossila.comcatsyn.com

Role as a Building Block for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern flexible electronics. The performance of an OFET is largely determined by the charge transport mobility of the organic semiconductor used in its active layer. nih.govfrontiersin.org The dibenzothiophene scaffold is a prominent building block for high-performance p-type (hole-transporting) small molecules for OFETs. rsc.org Materials based on dibenzothiophene derivatives, such as made-in-china.combenzothieno[3,2-b] made-in-china.combenzothiophene (B83047) (BTBT), have demonstrated high charge carrier mobilities and stability, making them suitable for solution-processable organic semiconductors. wiley-vch.de

The synthesis of novel organic semiconductors often involves the use of intermediates like this compound. For instance, derivatives such as 1-chlorodibenzo[b,d]thiophen-2-amine have been synthesized and used to create more complex molecules, like extended isoindigo derivatives, which function as solution-processable n-channel OFET materials. researchgate.net The incorporation of the fused thiophene (B33073) ring system is crucial as it enhances the planarity of the molecular backbone and extends the π-conjugation, which is beneficial for efficient charge transport. nih.gov The inherent high-charge transport characteristics of fused thiophenes are attributed to this extensive π-conjugated system and the strong intermolecular interactions facilitated by the sulfur atoms. mdpi.com

Research into materials incorporating the dibenzothiophene core has yielded impressive results in OFET performance.

Table 1: Performance of OFETs Based on Dibenzothiophene-Related Structures

Compound Family Highest Mobility (cm²/V·s) Device Type Reference
Anthracene-BTBT Triads 5.4 Single Crystal OFET rsc.org
V-shaped Dinaphtho[2,3-b:2′,3′-d]thiophene (DNT-V) >10 Single Crystal OFET wiley-vch.de
made-in-china.comBenzothieno[3,2-b] made-in-china.combenzothiophene (BTBT) 40 Single Crystal OFET wiley-vch.de

Integration into Organic Light-Emitting Diodes (OLEDs)

This compound and its isomers are explicitly identified as intermediates and materials for OLED technology. made-in-china.comsunfinelabs.comlumorachemicals.com In OLEDs, different layers of organic materials are responsible for injecting, transporting, and emitting light upon electrical excitation. The properties of these materials, such as their energy levels (HOMO/LUMO) and triplet energy, are critical for device efficiency and longevity.

Dibenzothiophene derivatives are used to construct host materials for phosphorescent OLEDs (PhOLEDs), particularly for blue emitters which are notoriously difficult to develop. ossila.com For example, a host material synthesized from 2-bromodibenzothiophene, a related intermediate, demonstrated a high triplet energy level (2.93 eV), enabling a vacuum-deposited blue PhOLED with a high external quantum efficiency of 20.0%. ossila.com The dibenzothiophene unit's strong electron-withdrawing nature can also be combined with electron-donating units to create bipolar host materials that can effectively transport both electrons and holes. ossila.com The commercial availability of this compound as an "OLED chemical" underscores its role in the supply chain for manufacturing these advanced display and lighting technologies. catsyn.commade-in-china.comchemicalbook.com

Application in Organic Photovoltaics (OPV) / Organic Solar Cells as Donor or Acceptor Units

Organic photovoltaics (OPVs) rely on the principle of exciton (B1674681) generation in a donor material and subsequent charge separation at a donor-acceptor interface. mdpi.comsbq.org.br The design of new donor and acceptor molecules with tailored light absorption and energy levels is key to improving power conversion efficiency (PCE). sbq.org.br

Fused-thiophene-based materials are extensively used in OPVs, typically as the electron-donor component. mdpi.comresearchgate.net Incorporating a fused-thiophene unit like dibenzothiophene into a sensitizer (B1316253) molecule offers several advantages, including a red-shift of the absorption spectrum (better light harvesting), tuning of the frontier molecular orbital energy levels for efficient charge transfer, and improved device stability. researchgate.net Thiophene-based π-conjugated systems are often employed in Donor-Acceptor-Donor (D-A-D) or Donor-π-Acceptor (D-π-A) molecular architectures. mdpi.comresearchgate.net In these structures, the thiophene or fused-thiophene units can act as the donor or as part of the π-bridge that connects the donor and acceptor moieties, facilitating intramolecular charge transfer. mdpi.commdpi.com While direct application data for this compound in final OPV devices is not prevalent, its role as a building block for more complex fused-thiophene systems is clear. ossila.com Companies that supply this compound also engage in the research and development of OPV materials, indicating its relevance in this domain. made-in-china.com

Contributions to Charge Transport and Mobility Enhancement in Organic Semiconductors

The efficient movement of charge carriers (electrons and holes) through the organic semiconductor is fundamental to the operation of all organic electronic devices. nih.govep2-bayreuth.de The molecular structure of the semiconductor dictates its charge transport properties. Fused aromatic rings, such as the dibenzothiophene system, are highly beneficial for charge transport. mdpi.com

The key contributions of the dibenzothiophene unit are:

Molecular Planarity and Rigidity: The fused ring structure creates a rigid and planar molecule. This planarity promotes effective π-orbital overlap between adjacent molecules in the solid state, which is essential for efficient intermolecular charge hopping. nih.govmdpi.com

Extended π-Conjugation: The delocalized π-electron system across the dibenzothiophene core provides pathways for intramolecular charge movement. nih.gov

Intermolecular Interactions: The presence of sulfur atoms in the thiophene rings leads to strong intermolecular S--S interactions, which can help organize the molecules into well-ordered packing structures, further enhancing charge transport. mdpi.com

Simulations and experimental studies have shown that organic semiconductors based on dibenzothiophene cores, like DNTT and BTBT, exhibit high mobility due to these favorable structural and electronic features. wiley-vch.de The temperature dependence of mobility in high-purity single crystals of these materials indicates a coherent band transport mechanism, which is characteristic of highly ordered systems. wiley-vch.de Therefore, incorporating the this compound unit into larger molecules is a strategy to impart these desirable charge transport characteristics.

Scaffold for π-Conjugated Systems in Electronic Materials

The term "scaffold" refers to a core molecular framework upon which more complex structures can be built. The this compound unit serves as an excellent scaffold for creating extended π-conjugated systems. academie-sciences.frrsc.org These systems are the workhorses of organic electronics, responsible for light absorption, emission, and charge conduction. mdpi.com

By using organometallic cross-coupling reactions, functional groups can be attached to the dibenzothiophene core via the chlorine atom, extending the π-conjugation. mit.edu A series of comonomers comprising dibenzothiophene (DBT) and dibenzofuran (B1670420) (DBF) cores symmetrically linked to thiophene units have been designed and synthesized, demonstrating the modularity of this approach. rsc.org The resulting materials exhibit unique optoelectronic properties that can be tuned by changing the attached groups. rsc.org The thienothiophene scaffold itself can act as an electron-donor unit or as a π-linker to mediate intramolecular charge transfer between a donor and an acceptor. mdpi.com This versatility allows for the rational design of a vast array of functional materials for applications ranging from OLEDs to OPVs and OFETs. mdpi.com

Development of Functional Polymers and Copolymers Incorporating the this compound Unit

Beyond small molecules, the this compound unit can be incorporated into polymer chains to create functional polymers and copolymers. rsc.org Polythiophenes and their derivatives are among the most widely studied classes of conjugated polymers due to their stability and conductivity. beilstein-journals.org

Methods like electropolymerization can be used to create polymers from monomers containing the dibenzothiophene unit. For example, comonomers with a central dibenzothiophene core linked to terminal thiophene groups have been electropolymerized to yield electrochromic polymers. rsc.org These polymers can change color in response to an electrical voltage, making them promising for display applications. The resulting polymer films showed high optical contrast (up to 70%) and high coloration efficiency. rsc.org

The development of functional polymers often involves synthesizing a polymer with reactive pendant groups, which can then be modified in a subsequent step (post-functionalization). nih.gov A polymer backbone containing the dibenzothiophene moiety could be designed to have specific reactive sites for attaching other functional groups, leading to materials with tailored properties for sensing, energy storage, or biomedical applications. rsc.orgspringerprofessional.de The synthesis of microporous thiophene polymers via oxidative polymerization also highlights the potential for creating materials with high surface areas for applications like gas separation or catalysis. mdpi.com

Exploration in Other Optoelectronic Applications

The unique electronic and photophysical characteristics of the this compound scaffold have prompted its investigation in optoelectronic applications beyond organic light-emitting diodes (OLEDs). The rigid, planar structure of the dibenzo[b,d]thiophene core provides a foundation for good charge transport, while the strategic placement of a chloro-substituent at the 1-position allows for precise tuning of the molecule's electronic properties. This makes it a valuable building block for designing novel organic semiconductors for devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).

The primary role of this compound in this context is as a synthetic precursor or synthon. Researchers utilize this chlorinated core to construct larger, more complex molecules where the properties of the dibenzo[b,d]thiophene unit are harnessed and modified. The electron-withdrawing nature of the chlorine atom can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final derivative. This control is critical for engineering the charge injection, transport, and separation properties essential for efficient device performance.

Organic Field-Effect Transistors (OFETs)

In the field of OFETs, derivatives of this compound have been synthesized and evaluated as the active semiconductor layer. OFETs are fundamental components of modern electronics, including flexible displays, sensors, and integrated circuits. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used.

One area of exploration involves using the this compound unit to create extended isoindigo-based molecules. For example, a complex synthesized from 1-chlorodibenzo[b,d]thiophen-2-amine, a direct derivative, was investigated for its charge transport characteristics. researchgate.net The resulting material, a dibenzo[b,d]thiophene-isoindigo derivative (C20-DBTII), demonstrated ambipolar behavior, meaning it could transport both positive (holes) and negative (electrons) charge carriers. researchgate.net This dual functionality is highly desirable for creating more complex and efficient electronic circuits. In ambient conditions, thin-film transistors fabricated from this material exhibited promising mobility values. researchgate.net

Another study focused on synthesizing and characterizing a solution-processable small molecule, 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene, which incorporates the dibenzo[b,d]thiophene structure. mdpi.com While not chlorinated at the 1-position, this research highlights the utility of the core structure in creating semiconductors. Devices fabricated using a related benzo[b]thieno[2,3-d]thiophene (BTT) derivative demonstrated p-channel behavior with respectable hole mobility. mdpi.com The research underscores the principle that fused thiophene systems are excellent candidates for OFETs due to their extensive π-conjugated systems and coplanar molecular structures which facilitate efficient charge transport. mdpi.comsigmaaldrich.com

Table 1: Performance of OFETs Incorporating Dibenzo[b,d]thiophene Derivatives

Derivative Name Device Structure Charge Carrier Type Mobility (cm²V⁻¹s⁻¹) On/Off Ratio Ref.
C20-DBTII Thin-film Transistor Ambipolar (electron/hole) 0.18 / 0.0083 Not Specified researchgate.net
BTT Derivative Bottom-gate/Top-contact p-channel (hole) up to 0.005 Not Specified mdpi.com

Organic Solar Cells (OSCs)

The application of this compound derivatives in organic solar cells is an area of growing interest. In OSCs, the relative energy levels of the donor and acceptor materials are critical for efficient exciton dissociation and charge collection. mdpi.comresearchgate.net The ability to tune the HOMO and LUMO levels of a material by incorporating the electron-withdrawing this compound unit makes it an attractive component for designing new donor or acceptor molecules. rsc.org

The exploration of this compound in these advanced materials is driven by the continual search for organic semiconductors with improved stability, processability, and performance. Its role as a versatile building block allows for the systematic modification of molecular structures to achieve targeted electronic properties, paving the way for the next generation of high-performance optoelectronic devices.

Synthesis and Investigation of Diverse Dibenzo B,d Thiophene Based Derivatives

Systematic Modification of the Dibenzo[b,d]thiophene Core for Structure-Property Relationship Studies

The systematic modification of the dibenzo[b,d]thiophene core is fundamental to understanding the relationship between molecular structure and material properties. By introducing various substituents at different positions on the DBT skeleton, researchers can fine-tune properties such as energy levels (HOMO/LUMO), charge carrier mobility, and thermal stability, which are critical for applications in organic electronics. researchgate.netacs.orgmdpi.com

Recent studies have focused on creating asymmetric hole transport materials (HTMs) for perovskite solar cells (PSCs) using the DBT core. acs.org In one such study, three asymmetric HTMs were designed and synthesized, where the DBT core was functionalized with different peripheral electron-donating groups. acs.org The investigation revealed that the nature and position of these groups significantly influence the material's properties. For instance, the highest occupied molecular orbital (HOMO) energy level is primarily determined by the stronger electron-donating moieties, which is crucial for efficient hole extraction from the perovskite layer. acs.org

The table below summarizes the key properties of three asymmetric DBT-based HTMs, demonstrating the structure-property relationship.

MaterialHOMO Level (eV) acs.orgHole Mobility (cm²/Vs) acs.orgConductivity (S/cm) acs.org
DPA-DBT-DTPA-4.961.8 x 10⁻⁴7.0 x 10⁻⁶
DPA-DBT-DPTPA-5.001.2 x 10⁻⁴5.0 x 10⁻⁶
TPA-DBT-DTPA-4.992.5 x 10⁻⁴1.1 x 10⁻⁵

These findings underscore how targeted modifications, such as altering the peripheral ending groups, can modulate the electronic properties and charge transport capabilities of DBT-based materials, thereby impacting their performance in devices like PSCs. acs.org The interplay between the molecular size and the anchoring position of functional groups allows for the tuning of hole mobility over several orders of magnitude. rsc.org

Synthesis of Polyhalogenated Dibenzo[b,d]thiophenes

Polyhalogenated dibenzo[b,d]thiophenes are valuable intermediates for synthesizing more complex functional molecules through cross-coupling reactions. The presence of multiple halogen atoms at specific positions allows for selective and sequential functionalization.

8-bromo-1-chlorodibenzo[b,d]thiophene (B12828385)

The synthesis of 8-bromo-1-chlorodibenzo[b,d]thiophene has been documented as a key step in the creation of intermediates for Organic Light-Emitting Diodes (OLEDs). chemicalbook.com A common preparative method involves the cyclization of a biphenyl (B1667301) precursor. chemicalbook.com

A typical synthesis procedure is as follows:

2-bromo-3'-chloro-6'-(methylsulfonyl)-1,1'-biphenyl is added to sulfuric acid.

The mixture is stirred at room temperature for an extended period (e.g., 20 hours).

The reaction is then quenched by pouring it into ice water.

The pH is adjusted to 9 using an aqueous sodium hydroxide (B78521) solution.

The product is extracted using dichloromethane (B109758) (DCM), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 8-bromo-1-chlorodibenzo[b,d]thiophene. chemicalbook.com

This reaction has been reported to achieve a yield of 78%. chemicalbook.com

3-bromo-1-chlorodibenzo[b,d]thiophene

While a direct, single-step synthesis for 3-bromo-1-chlorodibenzo[b,d]thiophene is not as commonly cited, its synthesis can be envisioned through multi-step routes starting from dibenzo[b,d]thiophene or its chlorinated precursor. General methods for the halogenation of thiophene (B33073) derivatives often involve electrophilic substitution reactions. For instance, the bromination of benzo[b]thiophene can be achieved using N-Bromosuccinimide (NBS) in a solvent mixture like chloroform (B151607) and acetic acid. chemicalbook.com A plausible route to 3-bromo-1-chlorodibenzo[b,d]thiophene could involve the initial chlorination of dibenzo[b,d]thiophene to produce 1-chlorodibenzo[b,d]thiophene, followed by a selective bromination at the 3-position, a site that is often reactive in electrophilic substitutions on the DBT core.

Annulation and Fused-Ring System Extensions Incorporating Dibenzo[b,d]thiophene Moieties

Annulation, or ring-fusion, is a powerful strategy to extend the π-conjugated system of dibenzo[b,d]thiophene, creating larger, planar polycyclic aromatic hydrocarbons (PAHs) and heteroarenes. These extended systems are of great interest for advanced organic materials due to their tunable electronic and optical properties. researchgate.netccspublishing.org.cn

Several catalytic methods have been developed for this purpose. Palladium-catalyzed annulative π-extension (APEX) reactions, for example, allow for the direct coupling of DBT derivatives with other aromatic systems. ccspublishing.org.cn One approach involves the site-specific C–H/peri-C–H annulative coupling between benzo[b]thiophenes and PAHs like naphthalenes to construct cyclopenta-fused polycyclic heteroarenes. rsc.org This reaction is typically catalyzed by a palladium(II) species, such as Pd(OPiv)₂, and proceeds via the activation of a C–H bond on the thiophene ring and a peri-C–H bond on the coupling partner. rsc.org

Another strategy involves the rhodium-catalyzed cascade annulation of benzo[b]thiophenes with compounds like phenacyl phosphoniums to efficiently prepare fused polycyclic structures. ccspublishing.org.cn Lewis acid and Brønsted acid-mediated annulations have also been successfully employed, using synthons like 2,5-dimethoxytetrahydrofuran (B146720) to build a new benzene (B151609) ring onto the DBT scaffold. acs.org These synthetic routes provide access to a diverse range of complex, fused-ring systems with potential applications in molecular electronics. researchgate.netccspublishing.org.cn

Development of High-Performance Material Precursors from this compound

This compound is a crucial precursor for the synthesis of high-performance materials, particularly for organic electronics. Its chlorine atom provides a reactive handle for introducing various functional groups via cross-coupling reactions, enabling the construction of complex molecular architectures with tailored properties for specific applications. chemicalbook.com

One of the most prominent applications is in the development of materials for OLEDs and PSCs. researchgate.netacs.orgchemicalbook.com For example, 8-bromo-1-chlorodibenzo[b,d]thiophene, synthesized from precursors related to this compound, is used as an intermediate for OLED materials. chemicalbook.com These materials can be incorporated into the emissive or charge-transporting layers of an OLED device to reduce the driving voltage and enhance luminous efficiency, color purity, and operational lifespan. chemicalbook.com

In the field of perovskite solar cells, DBT derivatives are designed as dopant-free hole-transport materials (HTMs). researchgate.netresearchgate.net A molecule named DBTMT, synthesized from DBT-related monomers, was used as an HTM and enabled a PSC to achieve an efficiency of 21.12% with an impressive fill factor of 83.25%. researchgate.net This high performance was attributed to the strong interaction between the sulfur atom of the DBT core and the perovskite layer, which facilitates efficient hole mobility and enhances device stability. researchgate.net

The table below presents performance data for a perovskite solar cell utilizing a DBT-based HTM compared to a standard material.

Device ParameterDBTMT-based Device researchgate.net
Power Conversion Efficiency (PCE)21.12%
Fill Factor (FF)83.25%
Open-Circuit Voltage (Voc)Data not specified
Short-Circuit Current (Jsc)Data not specified

The strategic use of this compound and its derivatives as building blocks continues to drive the innovation of new materials that push the boundaries of efficiency and stability in organic electronic devices.

Conclusion and Future Directions in 1 Chlorodibenzo B,d Thiophene Research

Synthesis and Functionalization Advancements of 1-Chlorodibenzo[b,d]thiophene

The synthesis of dibenzothiophenes and their derivatives has been an area of active research, with various methods being developed to construct this important heterocyclic scaffold. sioc-journal.cn Traditional approaches often involve the cyclization of biphenyl-type precursors or the functionalization of pre-existing dibenzothiophene (B1670422) cores. sioc-journal.cn

Recent advancements have focused on developing more efficient and versatile synthetic routes. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the dibenzothiophene skeleton. sioc-journal.cn These methods offer greater control over the substitution pattern, allowing for the introduction of a chlorine atom at the 1-position with high regioselectivity. For instance, palladium-catalyzed intramolecular C-S bond formation from appropriately substituted biphenyl (B1667301) precursors is a common strategy. osaka-u.ac.jp

Furthermore, methods for the direct chlorination of dibenzo[b,d]thiophene have been explored. While direct electrophilic chlorination can lead to a mixture of isomers, specific reaction conditions and catalysts can favor the formation of the 1-chloro derivative. The use of N-chlorosuccinimide has been reported for the chlorination of related aminodibenzothiophene compounds. researchgate.net

Once synthesized, this compound serves as a versatile intermediate for further functionalization. The chlorine atom can be substituted through various nucleophilic aromatic substitution reactions, although this can be challenging due to the relatively unreactive nature of the C-Cl bond in this system. More commonly, the chlorine atom is utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce a wide range of substituents at the 1-position. These functionalization strategies are crucial for tuning the electronic and physical properties of the resulting molecules for specific applications. nih.gov

Contributions to Materials Science and Organic Electronics through this compound Derivatives

Derivatives of this compound have shown significant promise in the fields of materials science and organic electronics. chim.it The dibenzothiophene core is an electron-rich and rigid planar structure, which is beneficial for charge transport in organic semiconductors. nih.gov The introduction of a chlorine atom at the 1-position can influence the electronic properties, solubility, and solid-state packing of the resulting materials. github.io

Organic Light-Emitting Diodes (OLEDs): Dibenzothiophene derivatives are used as building blocks for host materials, emitting materials, and electron-transporting materials in OLEDs. made-in-china.comresearchgate.net The high triplet energy of the dibenzothiophene unit makes it particularly suitable for blue phosphorescent OLEDs. By functionalizing the 1-chloro position with various aromatic or electron-donating/withdrawing groups, the emission color and efficiency of the OLEDs can be fine-tuned.

Organic Field-Effect Transistors (OFETs): The rigid and planar structure of dibenzothiophene derivatives facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport in OFETs. researchgate.net The chlorine substituent can impact the molecular packing and energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting the charge carrier mobility. For example, isoindigo derivatives fused with benzothiophene (B83047) have been synthesized and shown to have ambipolar charge transport behavior in solution-processed OFETs. researchgate.net

Organic Photovoltaics (OPVs): In the realm of organic solar cells, dibenzothiophene derivatives can be incorporated into donor or acceptor materials. The ability to modify the electronic properties through functionalization at the 1-position allows for the optimization of the energy levels to match those of other components in the OPV device, leading to improved power conversion efficiencies.

The following table summarizes some optoelectronic properties of related thiophene (B33073) derivatives, illustrating the tunability of these materials.

Compound FamilyHOMO (eV)LUMO (eV)Band Gap (eV)Application Area
Dithiatetrazocine functionalized thiophenes-~ -3.5VariesOrganic Electronics
2,2′-bi[3,2-b]thienothiophene derivativesVariesVariesVariesOptoelectronics
Thienopyrazine-based dyesVariesVariesVariesPhotovoltaics

This table presents generalized data for related compound families to illustrate the range of properties achievable through structural modification. Specific values for this compound derivatives would depend on the particular functionalization.

Unexplored Chemical Space and Remaining Synthetic Challenges

Despite the progress made, the chemistry of this compound is not without its challenges and unexplored avenues.

One of the primary synthetic challenges lies in the development of highly selective and efficient methods for the direct C-H chlorination of dibenzo[b,d]thiophene at the 1-position. Current methods often result in mixtures of isomers, requiring tedious separation and purification steps. Achieving high regioselectivity remains a key goal for synthetic chemists.

Furthermore, the reactivity of the C-Cl bond in this compound towards nucleophilic substitution is relatively low. Developing new catalytic systems or reaction conditions to facilitate these transformations would significantly expand the synthetic utility of this compound.

The exploration of deaminative chlorination of the corresponding 1-aminodibenzo[b,d]thiophene could offer an alternative synthetic route. nih.gov While deamination reactions are known in other heterocyclic systems, their application to dibenzothiophenes is an area that warrants further investigation. nih.gov

The synthesis of more complex, fused-ring systems incorporating the this compound unit is another area with untapped potential. Such extended π-systems could exhibit novel electronic and photophysical properties, making them attractive targets for materials science applications.

Emerging Applications and Interdisciplinary Research Opportunities for this compound Chemistry

The unique properties of this compound and its derivatives open up possibilities for their use in a variety of emerging applications and interdisciplinary research areas.

Medicinal Chemistry: While the focus has largely been on materials science, the dibenzothiophene scaffold is also present in some biologically active molecules. sioc-journal.cnsemanticscholar.org The introduction of a chlorine atom can significantly impact the lipophilicity and metabolic stability of a compound, which are important parameters in drug design. Exploring the synthesis of this compound-containing compounds as potential therapeutic agents is a promising, yet underexplored, research direction. For instance, novel dibenzo[b,d]thiophene-1,2,3-triazoles have been synthesized and evaluated for their antitubercular activity. nih.gov

Environmental Science: Chlorinated aromatic compounds are a class of persistent organic pollutants. science.govacs.org Understanding the environmental fate and degradation pathways of this compound is crucial, especially if its production and use become more widespread. Research in this area could involve studying its microbial degradation, photolytic decomposition, and potential for bioaccumulation. This interdisciplinary research would bridge organic chemistry with environmental science and toxicology.

Supramolecular Chemistry and Crystal Engineering: The rigid and planar nature of the dibenzothiophene core, combined with the potential for halogen bonding involving the chlorine atom, makes this compound an interesting building block for the construction of well-defined supramolecular architectures. By carefully designing and synthesizing derivatives with specific functional groups, it may be possible to create novel crystalline materials with interesting properties, such as porosity or nonlinear optical activity.

Interdisciplinary research , which involves collaboration between scientists from different fields, will be key to unlocking the full potential of this compound chemistry. researchgate.netinformationr.netresearchgate.net For example, collaborations between synthetic chemists, materials scientists, and physicists are essential for the development of new organic electronic devices. Similarly, partnerships between chemists, biologists, and environmental scientists will be crucial for assessing the biological activity and environmental impact of these compounds.

Q & A

Q. 1.1. What are the standard synthetic routes for 1-chlorodibenzo[b,d]thiophene, and how can reaction efficiency be monitored experimentally?

The synthesis of this compound derivatives typically involves halogenation or cross-coupling reactions. For example, the McMurry reaction has been utilized to construct fused thiophene systems, with optimization of stoichiometric ratios (e.g., TiCl₄/Zn) and reaction temperatures (150–200°C) critical for yield improvement . Efficiency can be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track intermediates. Carrier mobility calculations in related thiophene systems suggest using saturated-regime equations (e.g., ISD=(W/2L)Ciμ(VGVT)2I_{SD} = (W/2L)C_i\mu(V_G - V_T)^2) to correlate electronic properties with synthetic outcomes .

Q. 1.2. What spectroscopic and crystallographic methods are recommended for characterizing this compound derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve substituent effects on aromatic protons and carbons.
  • X-ray Diffraction (XRD) : For crystal structure validation, as demonstrated in dibenzothiophene derivatives with planar π-systems .
  • UV-Vis and Fluorescence Spectroscopy : To assess π-π* transitions and triplet-state behavior, referencing NIST-standardized spectral data for thiophene analogs .

Q. 1.3. What safety protocols are essential when handling this compound in laboratory settings?

Due to potential toxicity, follow OSHA HCS guidelines:

  • Use fume hoods and PPE (gloves, goggles) during synthesis.
  • Monitor for delayed symptoms (e.g., respiratory distress) for 48 hours post-exposure .
  • Store in inert atmospheres to prevent decomposition.

Advanced Research Questions

Q. 2.1. How can the electronic properties of this compound be tuned for optoelectronic applications?

Modify the donor-acceptor (D-A) configuration by introducing electron-withdrawing groups (e.g., cyanoacrylic acid) or electron-donating moieties (e.g., ethylenedioxythiophene). This alters HOMO/LUMO levels, as shown in DPQ-based compounds where thiophene linkers enhance charge transport in organic field-effect transistors (OFETs) . Computational modeling (DFT) can predict bandgap adjustments, validated via cyclic voltammetry.

Q. 2.2. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound analogs?

  • Systematic Replication : Reproduce methods under controlled conditions (e.g., inert atmosphere, exact stoichiometry).
  • Statistical Analysis : Apply false discovery rate (FDR) control to identify outliers in datasets, using Benjamini-Hochberg correction for multiple hypothesis testing .
  • Cross-Validation : Compare spectral data with NIST reference libraries to resolve discrepancies in peak assignments .

Q. 2.3. What strategies optimize the solid-state packing of this compound derivatives for enhanced charge mobility?

  • Side-Chain Engineering : Introduce alkyl groups (e.g., hexyl or dimethyloctyl chains) to improve solubility and π-stacking, as seen in cyclopenta-dithiophene derivatives .
  • Thermal Annealing : Post-synthetic heating (100–150°C) to reorganize crystalline domains, monitored via grazing-incidence XRD.

Q. Q. 2.4. How can isotopic labeling (e.g., 33S^{33}\text{S}, 13C^{13}\text{C}) elucidate reaction mechanisms in thiophene-based systems?

  • Isotope Effects : Study 33S^{33}\text{S} hyperfine splitting in rotational spectra to map electron density changes during halogenation .
  • Tracer Studies : Use 13C^{13}\text{C}-labeled precursors in cross-coupling reactions, analyzed via isotope ratio mass spectrometry (IRMS).

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook for validated thermodynamic and spectroscopic data .
  • Statistical Tools : Benjamini-Hochberg procedure for managing Type I errors in high-throughput data .
  • Safety Guidelines : OSHA HCS and Agilent Technologies’ protocols for hazardous compound handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.